molecular formula C8H20Cl2N2 B6160772 cyclooctylhydrazine dihydrochloride CAS No. 2763775-96-6

cyclooctylhydrazine dihydrochloride

Cat. No.: B6160772
CAS No.: 2763775-96-6
M. Wt: 215.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooctylhydrazine dihydrochloride is a chemical compound known for its unique properties and applications in various scientific fields It is a derivative of hydrazine, characterized by the presence of a cyclooctyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylhydrazine dihydrochloride can be synthesized through the reaction of cyclooctanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves the following steps:

    Formation of Cyclooctylhydrazone: Cyclooctanone is reacted with hydrazine hydrate to form cyclooctylhydrazone.

    Hydrochloride Formation: The cyclooctylhydrazone is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylhydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form cyclooctylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of azines or other nitrogen-containing derivatives.

    Reduction: Formation of cyclooctylamine.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Cyclooctylhydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of cyclooctylhydrazine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclooctylamine: Similar in structure but lacks the hydrazine moiety.

    Cyclooctanone: Precursor in the synthesis of cyclooctylhydrazine dihydrochloride.

    Hydrazine Hydrate: Provides the hydrazine moiety in the synthesis.

Uniqueness: this compound is unique due to the presence of both the cyclooctyl group and the hydrazine moiety, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

2763775-96-6

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.